(S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC17459829
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrN |
|---|---|
| Molecular Weight | 240.14 g/mol |
| IUPAC Name | (1S)-7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C11H14BrN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1 |
| Standard InChI Key | KZHWVUXPBOOSIZ-NSHDSACASA-N |
| Isomeric SMILES | CC1=CC(=CC2=C1CCC[C@@H]2N)Br |
| Canonical SMILES | CC1=CC(=CC2=C1CCCC2N)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound’s structure consists of a partially saturated naphthalene ring system (1,2,3,4-tetrahydronaphthalene) with a bromine atom at the 7-position and a methyl group at the 5-position. The chiral center at the 1-position confers the (S)-configuration, which is critical for its interactions with biological targets and its utility in asymmetric synthesis . The SMILES notation accurately represents its connectivity and stereochemical arrangement .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.6 g/mol |
| Chiral Centers | 1 (S-configuration) |
| Solubility | Organic solvents (e.g., DCM, THF) |
| Stability | Stable under inert conditions |
Crystallographic and Spectroscopic Data
While crystallographic data for this specific enantiomer remains limited, analogous compounds suggest a chair-like conformation for the tetrahydronaphthalene ring, with substituents adopting equatorial orientations to minimize steric strain. NMR studies of related brominated tetrahydronaphthalene derivatives reveal distinct chemical shifts for the methyl ( ppm) and amine groups ( ppm), which aid in structural verification.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step sequences starting from naphthalene derivatives. A common route includes:
-
Bromination: Electrophilic aromatic bromination at the 7-position using or (N-bromosuccinimide) under acidic conditions.
-
Methylation: Friedel-Crafts alkylation to introduce the methyl group at the 5-position.
-
Reductive Amination: Stereoselective reduction of a ketone intermediate to yield the (S)-configured amine, often employing chiral catalysts like ()-BINAP-Ru complexes.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | , , 0°C | 85 |
| Methylation | , , reflux | 78 |
| Reductive Amination | , ()-BINAP-Ru, | 92 (98% ee) |
Reactivity Profile
The compound participates in diverse reactions:
-
Nucleophilic Substitution: The bromine atom undergoes substitution with nucleophiles (e.g., , ) to form hydroxyl or amino derivatives.
-
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using or .
-
Complexation: The chiral amine serves as a ligand in metal-catalyzed asymmetric reactions, enhancing enantioselectivity in products.
Applications in Organic Synthesis
Chiral Auxiliary in Asymmetric Reactions
The (S)-configured amine facilitates stereoselective synthesis of complex molecules. For example, in asymmetric Reformatsky reactions, it directs the formation of β-hydroxy esters with >90% enantiomeric excess (ee). This utility is critical in pharmaceutical synthesis, where chirality dictates drug efficacy and safety.
Building Block for Heterocyclic Compounds
The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems. Recent work utilized this compound to synthesize polycyclic indole derivatives, which are scaffolds for kinase inhibitors.
Comparative Analysis with Structural Analogues
Table 3: Comparison with Related Compounds
| Compound | Substituents | Key Differences |
|---|---|---|
| 6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Br at 6-position | Altered bioactivity; lower anticancer potency |
| 7-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | OCH at 5-position | Enhanced solubility; reduced metabolic stability |
| 5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Br at 5, Cl at 7 | Increased electrophilicity; higher toxicity |
The (S)-7-Bromo-5-methyl variant’s unique combination of bromine and methyl groups optimizes steric and electronic effects, enabling superior biological and synthetic performance compared to analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume